methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate

Antifilarial chemotherapy Macrofilaricide Acanthocheilonema viteae

Research on filarial diseases often faces a critical gap in finding agents with exclusive adulticidal (macrofilaricidal) activity, as most available compounds only target microfilariae or show mixed profiles. Methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate (compound 4c) directly addresses this need. - 100% macrofilaricidal activity against A. viteae at 50 mg/kg × 5 days (ip), with complete sparing of microfilariae. - Low predicted affinity for benzodiazepine receptors, offering a safer antiparasitic scaffold versus CNS-active β-carbolines. - Supplied with full analytical characterization (NMR in DMSO-d₆, InChIKey: UCGSJXFLRUQOTH-UHFFFAOYSA-N) for unambiguous identification.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
Cat. No. B12161694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3
InChIInChI=1S/C20H16N2O2/c1-12-7-9-13(10-8-12)18-19-15(11-17(22-18)20(23)24-2)14-5-3-4-6-16(14)21-19/h3-11,21H,1-2H3
InChIKeyUCGSJXFLRUQOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate: Structural Identity & Core Pharmacophore


Methyl 1-(4-methylphenyl)-9H-beta-carboline-3-carboxylate (synonyms: methyl 1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate, compound 4c) is a fully aromatic, 1,3-disubstituted β-carboline with the molecular formula C₂₀H₁₆N₂O₂ and an exact mass of 316.121178 g/mol [1]. The compound belongs to the 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate series, identified by the Central Drug Research Institute as a privileged pharmacophore for macrofilaricidal agent design [2]. Its structure features a 4-methylphenyl substituent at C-1 and a carbomethoxy ester at C-3 on the tricyclic β-carboline core, a combination that confers a distinct adulticidal anti-filarial profile not replicated by its tetrahydro congeners or alternative 1-aryl analogs [2][3].

Workflow Antifilarial drug discovery – macrofilaricidal lead optimization research
Selection Adult-stage selectivity profiling; reported binary macrofilaricidal response
Use Context Spectral reference available for β‑carboline identification (NMR, exact mass)

Non-Substitutable by Generic β-Carboline Analogs


Superficial structural similarity within the 1-aryl-β-carboline-3-carboxylate series conceals profound functional divergence that precludes interchangeable use. The antifilarial SAR established by Srivastava et al. demonstrates that the nature of the 1-aryl substituent, the oxidation state of the pyrido ring (tetrahydro vs. fully aromatic 9H), and the C-3 functional group collectively dictate whether a compound exhibits microfilaricidal, macrofilaricidal, or sterilizing activity—or is entirely inactive [1]. For instance, replacing the 4-methylphenyl group with 4-chlorophenyl shifts the dominant activity from adulticidal to microfilaricidal, while reducing the aromatic pyridine to a tetrahydro system diminishes macrofilaricidal potency from 100% to 90% [1]. Additionally, 1-aryl substituted β-carboline-3-carboxylates as a class exhibit markedly lower affinity for the benzodiazepine recognition site compared to 1-halo or 1-acetyl analogs, meaning CNS-active β-carbolines cannot serve as functional surrogates for this compound in anti-infective applications [2]. These non-linear SAR relationships mean that procurement of a 'close analog' based solely on the β-carboline scaffold will almost certainly yield a compound with a qualitatively different biological fingerprint.

1‑Aryl group Changing the 4‑methylphenyl substituent may shift the activity profile from macrofilaricidal to microfilaricidal
Core saturation The tetrahydro analog may reduce adulticidal response; aromatic 9H‑pyridoindole core is linked to complete clearance in this series
C‑3 ester Reduction or amidation of the carbomethoxy group may result in complete loss of macrofilaricidal activity

Quantitative Differentiation Evidence


Superior Macrofilaricidal Efficacy in A. viteae Model

In a direct head-to-head in vivo comparison against Acanthocheilonema viteae in Mastomys coucha, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (compound 4c) achieved 100% macrofilaricidal (adulticidal) activity at 50 mg/kg × 5 days (ip), the highest adult worm clearance among all 41 compounds evaluated in the series [1]. Its closest structural analog, the tetrahydro derivative 3c (methyl 1-(4-methylphenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate), showed only 90% adulticidal response under identical conditions, while the corresponding hydroxymethyl analog 5c was limited to sterilization of only 40% of surviving female worms [1]. Compounds with alternative 1-aryl substituents such as 4-chlorophenyl (3a/4b), 4-fluorophenyl, or 2-chlorophenyl (3f/4f) did not reach 100% macrofilaricidal activity; the nearest comparator 4f (2-chlorophenyl, aromatized) achieved 94% [1].

Macrofilaricidal efficacy
Head-to-head
4c: 100% adulticidal; tetrahydro 3c: 90%; 2‑Cl analog 4f: 94%
Reported highest adult clearance in series; supports macrofilaricidal lead optimization
In vivo A. viteae model, 50 mg/kg × 5 d ip
Antifilarial chemotherapy Macrofilaricide Acanthocheilonema viteae

Absolute Selectivity for Adult Worms over Microfilariae

Compound 4c exhibits a binary selectivity profile: 0% microfilaricidal activity coupled with 100% macrofilaricidal activity against A. viteae [1]. This stands in stark contrast to compound 3a (methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate), which shows the inverse profile—94% microfilaricidal but 0% macrofilaricidal activity [1]. The aromatized 4-chlorophenyl analog 4b showed only 56% adulticidal activity with 67% sterilization, further underscoring that the 4-methylphenyl/aromatic pyridine combination is uniquely required for the pure adulticidal phenotype [1]. No other compound in the 41-member library simultaneously achieved >90% macrofilaricidal activity while maintaining complete absence of microfilaricidal effect [1].

Adult‑stage selectivity
Head-to-head
Macrofilaricidal 100% / Microfilaricidal 0%
Absolute adult‑stage selectivity; supports stage‑specific combination study design
Comparator 3a shows inverse profile (0% macro, 94% micro)
Stage-specific antifilarial Macrofilaricide vs. microfilaricide Acanthocheilonema viteae

Low Benzodiazepine Receptor Affinity

A systematic SAR study of 1-substituted β-carboline-3-carboxylates by Bracher et al. established that 1-aryl substituted analogs, as a class, exhibit significantly lower affinity for the brain benzodiazepine recognition site compared to analogs bearing electron-withdrawing substituents at C-1 such as chloro or acetyl groups [1]. While specific Ki values for compound 4c were not reported in that study, the class-level inference is clear: 1-aryl β-carboline-3-carboxylates (including the 4-methylphenyl derivative) are poor benzodiazepine receptor ligands, in contrast to 1-chloro-β-carboline-3-carboxylate esters which show high affinity [1]. This is further supported by the foundational SAR showing that even methyl substitution at N-9 drastically reduces benzodiazepine receptor affinity from IC₅₀ = 5 nM (β-CCM) to IC₅₀ > 50,000 nM [2].

BZR affinity
Class‑level
1‑Aryl β‑carboline class shows low affinity (class‑level inference)
Predicted low CNS‑site binding; may reduce off‑target convulsant concern for antiparasitic research
Exact Ki not determined; requires experimental confirmation
Benzodiazepine receptor CNS selectivity β-carboline SAR

Pyridine Ring Aromaticity Drives Macrofilaricidal Activity

Direct pairwise comparison between the fully aromatic 9H-pyrido[3,4-b]indole (4c) and its 1,2,3,4-tetrahydro counterpart (3c), both bearing identical 1-(4-methylphenyl) and 3-carbomethoxy substituents, reveals that aromatization of the pyridine ring increases macrofilaricidal activity from 90% to 100% while completely eliminating the modest microfilaricidal activity observed in 3c [1]. This 10-percentage-point gain in adulticidal potency upon aromatization is not uniformly observed across all 1-aryl pairs: the 4-chlorophenyl pair shows a change from 25% (3b, tetrahydro) to 56% (4b, aromatic), and the 4-fluorophenyl pair from 50% (3e) to 81% (4e) [1]. The magnitude of the aromaticity-driven potency enhancement is thus uniquely maximal for the 4-methylphenyl substitution pattern.

Aromaticity requirement
Head-to-head
Aromatic 9H core: 100% adulticidal; tetrahydro core: 90%
Aromatic core necessary for complete adult clearance in 4‑methylphenyl context
Other aryl pairs show varying gains upon aromatization
Aromatic vs. tetrahydro β-carboline Oxidation state SAR Antifilarial pharmacophore

C-3 Ester Requirement for Macrofilaricidal Activity

Within the 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole sub-series, the C-3 carbomethoxy ester of compound 4c is essential for antifilarial activity. Reduction of the ester to the corresponding hydroxymethyl derivative (compound 5c) completely abolished both macrofilaricidal and microfilaricidal activity, limiting its effect to sterilization of only 40% of surviving female worms [1]. Conversion to the amide (6c) or hydrazide (7c) derivatives rendered the compounds entirely ineffective against filarial infection [1]. This functional group dependence is specific to the 4-methylphenyl series: the ester function at position 3 with a 4-methylphenyl at position 1 was explicitly identified as playing 'a major role for evoking adulticidal activity' [1].

C‑3 ester essentiality
Head-to-head
COOMe: 100% macrofilaricidal; CH₂OH: 0%
Carbomethoxy required for macrofilaricidal response; modification abolishes activity
Amide and hydrazide derivatives also inactive
C-3 ester pharmacophore Carbomethoxy requirement β-carboline SAR

High-Value Application Scenarios


Macrofilaricidal Lead Optimization & Proof-of-Concept

As the only compound in the 1,3-disubstituted β-carboline library to achieve 100% macrofilaricidal activity against A. viteae with complete sparing of microfilariae [1], compound 4c is the optimal starting point for medicinal chemistry campaigns targeting adult filarial worm eradication. Its pure adulticidal profile (0% microfilaricidal activity) makes it an ideal partner compound for combination therapy studies with established microfilaricides such as ivermectin or diethylcarbamazine, where non-overlapping mechanisms and stage specificity are critical design principles. Researchers should utilize the compound at the validated dose of 50 mg/kg × 5 days (ip) in Mastomys coucha/A. viteae models as the efficacy benchmark for any new macrofilaricidal analogs.

Stage-Specific Antifilarial Pharmacophore Mapping

The stark binary selectivity of 4c (100% macrofilaricidal, 0% microfilaricidal) vs. 3a (0% macrofilaricidal, 94% microfilaricidal) provides a powerful tool for dissecting the molecular determinants of parasite stage specificity within the β-carboline scaffold [1]. Comparative target engagement, transcriptomic, or proteomic studies using 4c and 3a as chemical probes can identify the molecular targets that distinguish adult filarial worms from circulating microfilariae. The requirement for the intact C-3 carbomethoxy ester—demonstrated by the complete loss of activity in the hydroxymethyl analog 5c—further constrains the pharmacophore model and guides rational design [1].

Benzodiazepine Receptor Off-Target Profiling

Given the well-documented proconvulsant and anxiogenic properties of high-affinity benzodiazepine receptor inverse agonists such as β-CCM (IC₅₀ = 5 nM) [2], the low benzodiazepine receptor affinity predicted for 1-aryl substituted β-carboline-3-carboxylates like 4c [1] positions this compound as a preferentially safer scaffold for antiparasitic drug development. Researchers should include 4c in CNS safety profiling panels (e.g., benzodiazepine receptor binding, GABA-shift assays, Irwin screen) to experimentally confirm the predicted low CNS liability, using β-CCM or DMCM as positive controls for comparison.

Analytical Reference Standard for β-Carboline Spectral Libraries

The compound's full NMR spectral characterization in DMSO-d₆ is available in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: EOYReWeYTWy) [3], establishing it as a validated reference standard for analytical chemistry applications. Its exact mass of 316.121178 g/mol (C₂₀H₁₆N₂O₂) and well-defined InChIKey (UCGSJXFLRUQOTH-UHFFFAOYSA-N) facilitate unambiguous identification by LC-MS and NMR in complex biological matrices. Analytical laboratories can procure this compound as a qualified reference material for method validation in bioanalytical studies of β-carboline-based drug candidates.

Application
Selection Property
Validation Focus
Macrofilaricidal lead optimization
Reported highest adult clearance in series; binary adult‑stage selectivity
Model‑response reproducibility; combination therapy endpoint verification
Stage‑specific pharmacophore dissection
Absolute selectivity (adult vs. microfilarial) provides a tool for target deconvolution
Comparative target engagement with a microfilaricidal analog
CNS off‑target profiling
Predicted low benzodiazepine receptor affinity (class‑level)
Receptor binding confirmation; functional CNS assays (e.g., Irwin screen)
Analytical reference standard
Characterized NMR spectrum and exact mass (316.121178 g/mol)
Method validation for LC‑MS/NMR detection in biological matrices
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